molecular formula C10H8N2OS B116104 2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile CAS No. 157764-14-2

2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile

Cat. No.: B116104
CAS No.: 157764-14-2
M. Wt: 204.25 g/mol
InChI Key: YSXKBDUITYKTJJ-UHFFFAOYSA-N
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Description

2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile is a heterocyclic compound that features a benzothiazole ring substituted with a methoxy group and an acetonitrile group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with malononitrile monoiminoether hydrochloride . This method is efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones under oxidative conditions.

    Reduction: Reduction of the nitrile group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound may also interact with other biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methoxybenzo[d]thiazol-2-yl)acetonitrile is unique due to the presence of both the methoxy and acetonitrile groups, which enhance its reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

157764-14-2

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

2-(5-methoxy-1,3-benzothiazol-2-yl)acetonitrile

InChI

InChI=1S/C10H8N2OS/c1-13-7-2-3-9-8(6-7)12-10(14-9)4-5-11/h2-3,6H,4H2,1H3

InChI Key

YSXKBDUITYKTJJ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=N2)CC#N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)CC#N

Synonyms

2-Benzothiazoleacetonitrile,5-methoxy-(9CI)

Origin of Product

United States

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